molecular formula C9H12Cl2FN B1427348 3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride CAS No. 377084-01-0

3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride

Cat. No. B1427348
CAS RN: 377084-01-0
M. Wt: 224.1 g/mol
InChI Key: OXACQJVYTICREG-UHFFFAOYSA-N
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Description

“3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” is a chemical compound with the molecular formula C9H12Cl2FN . It is used in organic chemistry as a building block .


Molecular Structure Analysis

The molecular structure of “3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” consists of a three-carbon chain (propane) with an amine group (-NH2) attached to one end and a phenyl ring substituted with a chlorine and a fluorine atom attached to the other end .

Scientific Research Applications

Tyrosinase Inhibition

This compound has been leveraged as a motif to identify inhibitors of tyrosinase, an enzyme involved in melanin production. Overproduction of melanin is linked to skin pigmentation disorders and neurodegenerative processes in Parkinson’s disease. The presence of the 3-chloro-4-fluorophenyl moiety has been shown to enhance inhibitory activity against tyrosinase from Agaricus bisporus, suggesting potential applications in pharmaceutical and cosmetic industries .

Neurodegenerative Disease Research

Due to its role in melanin synthesis, tyrosinase is also implicated in the neurodegenerative process of Parkinson’s disease. Compounds containing the 3-chloro-4-fluorophenyl group could be used to study the inhibition of tyrosinase activity in the brain, potentially leading to new treatments for Parkinson’s disease .

Molecular Modelling

The compound’s structure allows it to fit well into the catalytic site of tyrosinase, making it a valuable tool for molecular modelling studies. These studies can help in the design of new compounds with improved efficacy and specificity for tyrosinase inhibition .

Synthetic Chemistry

The 3-chloro-4-fluorophenyl moiety is a versatile building block in synthetic chemistry. It can be incorporated into various chemotypes to create new compounds with potential biological activities .

Dermatological Applications

In the field of dermatology, compounds with tyrosinase inhibitory activity are used to treat hyperpigmentation disorders. By reducing melanin production, these compounds can help in the management of conditions like melasma, age spots, and post-inflammatory hyperpigmentation .

Cosmetic Industry

The cosmetic industry often seeks ingredients that can lighten skin tone or correct pigmentation issues. As a tyrosinase inhibitor, this compound could be used in the formulation of skin-whitening products or treatments for uneven skin tone .

Antioxidant Research

Tyrosinase inhibitors can also act as antioxidants. Research into the antioxidant properties of compounds containing the 3-chloro-4-fluorophenyl group could lead to the development of new skincare products that protect against oxidative stress .

Enzyme Kinetics

The compound can be used in enzyme kinetics studies to understand the interaction between inhibitors and tyrosinase. This research can provide insights into the enzyme’s mechanism of action and how it can be modulated .

Safety and Hazards

The specific safety and hazard information for “3-(4-Chloro-2-fluorophenyl)propan-1-amine hydrochloride” is not available in the resources I have . As with any chemical, it should be handled with appropriate safety measures.

properties

IUPAC Name

3-(4-chloro-2-fluorophenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFN.ClH/c10-8-4-3-7(2-1-5-12)9(11)6-8;/h3-4,6H,1-2,5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXACQJVYTICREG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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